2,4-Difluorophenylacetonitrile
Overview
Description
2,4-Difluorophenylacetonitrile is an organic compound with the molecular formula C8H5F2N. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. The compound is characterized by a phenyl group attached to a nitrile functional group, with two fluorine atoms attached to the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorophenylacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions
Major Products Formed
Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of 2,4-difluorophenylethylamine.
Oxidation: Formation of 2,4-difluorophenylacetic acid
Scientific Research Applications
2,4-Difluorophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: This compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-difluorophenylacetonitrile depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This interaction can block the enzyme’s activity and prevent the substrate from binding, thereby inhibiting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylboronic acid
- 2,4-Difluorophenylacetic acid
- 4-Fluorophenylacetonitrile
- 2-Fluorophenylacetonitrile
Uniqueness
2,4-Difluorophenylacetonitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and properties. The fluorine atoms can enhance the compound’s stability and alter its electronic characteristics, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAOESUOSOGZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215856 | |
Record name | (2,4-Difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656-35-9 | |
Record name | 2,4-Difluorophenylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,4-Difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-difluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIFLUOROPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU758G7CQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper outlines a novel "one-pot" synthesis method for 2,4-Difluorophenylacetonitrile []. This method streamlines the production process by performing multiple reaction steps in a single reaction vessel. The researchers achieved a 62.1% yield using potassium borohydride as the reducing agent and toluene as the water-carrying agent []. This approach offers advantages in terms of efficiency, cost-effectiveness, and potential for scaling up production compared to multi-step synthetic routes.
Q2: What factors were found to influence the yield of this compound in this synthesis method?
A2: The study identified several factors impacting the yield of this compound. These include the type of reducing agent used, the choice of water-carrying agent, the ratio of reactants, reaction temperature, and reaction time []. For instance, potassium borohydride proved to be a more effective reducing agent compared to other tested options. Similarly, toluene as the water-carrying agent resulted in a higher yield compared to other solvents. Optimizing these parameters was crucial to achieving the highest yield of 62.1% [].
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